molecular formula C11H12ClNO2 B1423692 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1086374-92-6

1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1423692
M. Wt: 225.67 g/mol
InChI Key: AZFUTXZLXVXJSZ-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the IUPAC name "(3S,4R)-4- (3-chlorophenyl)-3-pyrrolidinecarboxylic acid" . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” involves the reaction of methyl l- (3-chlorophenyl)pyrrolidine-3-carboxylate with IN NaOH in methanol . The reaction mixture is stirred at room temperature for 2 hours, after which the methanol is removed. The residue is then neutralized with 1 N HC1 and extracted with EtOAc .


Molecular Structure Analysis

The InChI code for “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is "1S/C11H12ClNO2/c12-9-2-1-3-10 (6-9)13-5-4-8 (7-13)11 (14)15/h1-3,6,8H,4-5,7H2, (H,14,15)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is 225.67 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is involved in the synthesis of various derivatives, including 1-(arylsulfonyl)pyrrolidines. A study highlighted an acid-catalyzed reaction leading to the formation of these derivatives, indicating its utility in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Applications in Organic Chemistry

  • In the realm of organic chemistry, this compound contributes to the formation of complex structures. For instance, it's involved in the synthesis of molecules like methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, demonstrating its versatility in creating complex molecular architectures (Nural et al., 2018).

Biomedical Research

  • In biomedical research, derivatives of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid show potential. For example, the synthesis of compounds like 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed notable antioxidant activities. This suggests possible applications in areas requiring antioxidant properties (Tumosienė et al., 2019).

Materials Science

  • In materials science, this compound has been used in the construction of charged metal-organic frameworks. A study involving the synthesis of these frameworks highlights the role of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid in creating intricate chemical structures, useful for applications like gas adsorption (Sen et al., 2014).

Synthesis of Complex Heterocyclic Compounds

  • The compound is instrumental in the synthesis of complex heterocyclic compounds, such as in the formation of 1H, 13C, 15N NMR, and ESI mass spectral characterized spiro[pyrrolidine-2,3′-oxindoles] (Laihia et al., 2006).

Safety And Hazards

“1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is classified as an irritant . It causes serious eye damage .

properties

IUPAC Name

1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUTXZLXVXJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (Ref: Tetrahedron, 62:4011-4017 (2006)). To a cold solution of MeOH (8.35 mL) (0° C.) was added thionyl chloride (0.335 mL, 4.59 mmol) dropwise. After 30 min, Intermediate 10 (1 g, 4.17 mmol) was added, and the reaction mixture was warmed to rt. The reaction mixture was then concentrated and the residue dissolved in EtOAc, washed with saturated NaHCO3, H2O and brine. The organic layers were dried over Na2SO4, filtered and concentrated to yield the desired product (1.04 g, 98%) as yellow oil. MS(ESI) m/z: 254.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 10
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.335 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.35 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org

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